REACTION_CXSMILES
|
[CH2:1]([CH:3]1[C:8](=O)[C:7]([CH3:11])([CH3:10])[CH2:6][CH2:5][C:4]1=[O:12])C.CC1C(=O)C(C)(C)CCC1=O>>[CH3:1][CH:3]1[CH2:8][C:7]([CH3:11])([CH3:10])[CH2:6][CH2:5][C:4]1=[O:12]
|
Name
|
2-ethyl-4,4-dimethyl-cyclohexane-1,3-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1C(CCC(C1=O)(C)C)=O
|
Name
|
( II )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1C(CCC(C1=O)(C)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(CCC(C1)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |